5-({N-benzyl-N-[(4-methoxyphenyl)carbonyl]glycyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the formamido group: This step involves the reaction of the triazole intermediate with a formamide derivative under appropriate conditions.
Acylation: The final step involves the acylation of the intermediate with an acyl chloride to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the formamido group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for its potential activity against various pathogens.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Triazole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to interact with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.
Benzylformamide: Shares the formamido group with the target compound.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group, which can exhibit similar reactivity.
Uniqueness
The uniqueness of 5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide lies in its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C26H24N6O4 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
5-[[2-[benzyl-(4-methoxybenzoyl)amino]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C26H24N6O4/c1-36-21-14-12-19(13-15-21)26(35)31(16-18-8-4-2-5-9-18)17-22(33)28-25-23(24(27)34)29-32(30-25)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H2,27,34)(H,28,30,33) |
InChI Key |
NNVJKMYWSXTRTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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